REACTION_SMILES
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[Na+:18].[O:1]=[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1.[OH-:17]>>[O:1]=[C:2]([C:3](=[O:4])[OH:5])[CH2:8][c:9]1[cH:10][cH:11][c:12]([C:15]#[N:16])[cH:13][cH:14]1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(CC(=O)C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |